molecular formula C16H24N2O B2766089 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-ol CAS No. 1212202-28-2

1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-ol

Cat. No.: B2766089
CAS No.: 1212202-28-2
M. Wt: 260.381
InChI Key: QLVGVVNOORRUNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Progression of 3-Azabicyclo Chemistry

The exploration of 3-azabicyclo[3.3.1]nonane systems originated in the mid-20th century, driven by interest in alkaloid-inspired heterocycles. Early synthetic routes relied on Robinson annulation and Curtius rearrangements, which provided limited yields and stereochemical control. A pivotal advancement emerged in 2018 with the development of a one-pot tandem Mannich annulation using aromatic ketones, paraformaldehyde, and dimethylamine, enabling efficient construction of the bicyclic core in yields up to 83%. This method marked a departure from traditional stepwise approaches by consolidating multiple bond-forming events into a single operation, enhancing synthetic practicality.

The introduction of Lewis acid catalysis further expanded the toolkit for azabicyclohexane synthesis. In 2022, Dhake et al. demonstrated that bicyclobutanes could undergo divergent reactions with imines: N-arylimines yielded azabicyclo[2.1.1]hexanes via (3+2) cycloaddition, while N-alkylimines produced cyclobutenyl methanamines through elimination pathways. These reactions, optimized via high-throughput experimentation, underscored the role of catalyst and substrate selection in controlling reaction trajectories. Concurrently, radical-based strategies gained traction, exemplified by samarium iodide-mediated cyclizations to access indole-fused azabicyclo[3.3.1]nonanes, though initial attempts with titanocene chloride proved ineffective.

Development of 3-Benzyl-3-azabicyclo Research

The incorporation of benzyl groups into the azabicyclo[3.3.1]nonane scaffold arose from efforts to modulate steric and electronic properties for pharmaceutical applications. A landmark achievement was the synthesis of 1-(aminomethyl)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-ol (CAS 1212202-28-2), characterized by a molecular formula of C₁₆H₂₄N₂O and a molecular weight of 260.38 g/mol. Key to this advancement was the strategic use of benzylamine derivatives in Mannich-type reactions, enabling selective functionalization at the 3-position while preserving the bicyclic core’s integrity.

Recent methodologies have prioritized modularity, allowing late-stage diversification of the benzyl group. For instance, SmI₂-mediated radical cyclization facilitated the closure of indole-fused systems bearing benzyl substituents, though this required careful optimization of reaction conditions to avoid premature decomposition of intermediates. Additionally, ruthenium-catalyzed hydrogenation protocols, as described in a 2014 patent, provided stereoselective access to endo-9-azabicyclo[3.3.1]nonane-3-ol derivatives, which could be further elaborated into benzyl-containing analogs.

Integration into Medicinal Chemistry Research

The 3-benzyl-3-azabicyclo[3.3.1]nonane framework has garnered attention for its resemblance to privileged pharmacophores in natural alkaloids. A 2022 study demonstrated that N-(aminoalkyl)azabicyclo[3.2.2]nonanes exhibit potent antiplasmodial and antitrypanosomal activity, with IC₅₀ values in the low micromolar range against Plasmodium falciparum and Trypanosoma brucei rhodesiense. Although the exact compound this compound was not directly tested, structurally related analogs showed enhanced bioavailability compared to monocyclic amines, attributed to the rigid bicyclic scaffold’s ability to preorganize binding interactions.

Further investigations revealed that appending tetrazole or sulfonamide moieties to the aminomethyl group could fine-tune target engagement. For example, Ugi-azide reactions with diverse aldehydes and isocyanides yielded tetrazole derivatives with improved metabolic stability, while sulfonylation of the ethanamine side chain enhanced solubility profiles. X-ray crystallography of a representative tetrazole adduct confirmed the stereochemical integrity of the bicyclic core, with key bond lengths and angles consistent with computational models.

Current Academic Research Landscape

Contemporary research on 3-azabicyclo[3.3.1]nonanes emphasizes three frontiers: catalytic asymmetric synthesis, bioorthogonal functionalization, and machine learning-guided optimization. A 2023 study achieved enantioselective construction of the bicyclic framework using chiral phosphoric acid catalysts, achieving enantiomeric excesses >90% via dynamic kinetic resolution. Parallel efforts have focused on photoinduced C–H functionalization to install aryl and heteroaryl groups at the 9-position, leveraging the hydroxyl group as a directing moiety.

The integration of computational tools has accelerated lead optimization. Quantum mechanical calculations predict that the 3-benzyl substituent in this compound induces a 15° twist in the bicyclic ring, potentially enhancing binding to G protein-coupled receptors. Machine learning models trained on azabicyclo compound libraries have identified key descriptors—such as topological polar surface area and rotatable bond count—that correlate with blood-brain barrier permeability, guiding the design of central nervous system-targeted analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(aminomethyl)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c17-11-16-8-4-7-14(15(16)19)10-18(12-16)9-13-5-2-1-3-6-13/h1-3,5-6,14-15,19H,4,7-12,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVGVVNOORRUNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC(C1)(C2O)CN)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-ol typically involves the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one. This reduction can be achieved using sodium borohydride in a methanol solvent . Another method involves the use of a ruthenium complex as a catalyst in the presence of hydrogen . These methods provide efficient routes to obtain the desired compound with high yield and purity.

Chemical Reactions Analysis

1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized using Fe(NO3)3·9H2O and 9-azabicyclo[3.3.1]nonan-N-oxyl to form corresponding aldehydes and ketones . It also participates in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered interest in medicinal chemistry due to its structural similarity to known pharmacological agents. It may exhibit potential as:

  • Analgesics : Compounds with similar structures have been studied for pain relief properties.
  • Antidepressants : Its bicyclic structure is akin to certain antidepressants, suggesting possible mood-enhancing effects.

Neuropharmacology

Research indicates that azabicyclic compounds can interact with various neurotransmitter systems:

  • Dopaminergic Activity : The compound may influence dopamine receptors, making it a candidate for further studies in treating neurological disorders such as Parkinson's disease.
  • Serotonergic Activity : Its structure suggests potential interactions with serotonin pathways, which could be beneficial in mood regulation and anxiety disorders.

Antiviral Research

Recent studies have explored the use of structurally related compounds as non-nucleoside reverse transcriptase inhibitors (NNRTIs) in antiretroviral therapy . The unique structural features of 1-(aminomethyl)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-ol may enhance its efficacy against viral targets.

Comparative Analysis with Related Compounds

To better understand the unique applications of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure TypeUnique Features
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneBicyclicLacks amino group; serves as a precursor
9-Azabicyclo[3.2.2]nonaneBicyclicDifferent ring size; potential for different reactivity
1-Aminomethyl-2-benzylpyrrolidinePyrrolidineContains a five-membered ring; different nitrogen positioning
2-BenzylpiperidinePiperidineSix-membered ring; commonly studied for pharmacological properties

The specific bicyclic structure combined with both an aminomethyl and benzyl group enhances interaction with biological targets compared to other similar compounds .

Case Studies and Research Findings

Numerous studies have investigated the biological activities of related azabicyclic compounds, providing insights into their potential applications:

  • Neuropharmacological Studies : Research has demonstrated that azabicyclic derivatives can modulate neurotransmitter systems effectively, leading to promising results in animal models for depression and anxiety .
  • Antiviral Efficacy : Compounds structurally related to this compound have shown activity against HIV through inhibition of reverse transcriptase, indicating a pathway for developing new antiviral agents .

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-ol involves its interaction with specific molecular targets and pathways. For example, in hydroboration reactions, it acts as a catalyst by forming a heterocyclic amidinate intermediate with a three-center-two-electron B–H–B bond . This intermediate facilitates the addition of boron to unsaturated compounds, leading to the formation of various organoboranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Hydroxyl vs. Ketone

  • 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one (CAS 81879-64-3) Key Difference: Replaces the hydroxyl (-OH) and aminomethyl (-CH2NH2) groups with a ketone (=O) at position 8.

Heteroatom Modifications: Aza vs. Oxa

  • 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol (CAS 32589-39-2) Key Difference: Incorporates an oxygen atom (3-oxa) instead of a carbon in the bicyclic framework. Impact: The oxa substitution introduces electronic and conformational changes. reports a rare stable chair-boat conformation in such oxa-aza hybrids, which may influence receptor binding and metabolic stability .

Functional Group Replacements: Stannyl vs. Aminomethyl

  • 1,5-Diphenyl-3,7-bis(2-(trimethylstannyl)benzyl)-3,7-diazabicyclo[3.3.1]nonan-9-ol (2b) Key Difference: Features trimethylstannyl (-Sn(CH3)3) groups instead of aminomethyl. Impact: The stannyl groups enhance radiochemical stability (as in ), making 2b suitable for radiolabeling studies. However, these groups may reduce biocompatibility compared to the aminomethyl group, which is more likely to participate in biological interactions .

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Position 9 Position 3 Heteroatoms Notable Properties
1-(Aminomethyl)-3-benzyl-3-azabicyclo[...]-9-ol 3-azabicyclo[3.3.1]nonane -OH Benzyl 3-aza Enhanced H-bonding, drug potential
3-Benzyl-3-azabicyclo[...]nonan-9-one 3-azabicyclo[3.3.1]nonane =O Benzyl 3-aza Precursor for bioactive derivatives
7-Benzyl-3-oxa-7-azabicyclo[...]nonan-9-ol 3-oxa-7-azabicyclo[3.3.1]nonane -OH Benzyl 3-oxa, 7-aza Stable chair-boat conformation
3-Isopropyl-1,5-dimethyl-3,7-diazabicyclo[...]-9-ol 3,7-diazabicyclo[3.3.1]nonane -OH Isopropyl, methyl 3,7-diaza Potential for varied bioactivity

Key Observations:

Hydrogen-Bonding Capacity: The hydroxyl and aminomethyl groups in the target compound likely improve solubility and target affinity compared to ketone or stannyl analogs.

Conformational Stability : Oxa-aza hybrids (e.g., 3-oxa-7-azabicyclo) exhibit unique chair-boat conformations, which may enhance binding specificity .

Synthetic Utility: Stannyl and bromobenzyl derivatives () are valuable intermediates for radiopharmaceuticals but lack the pharmacological "drug-likeness" of aminomethyl/hydroxyl groups .

Biological Activity

1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-ol, with the CAS number 1212202-28-2, is a complex organic compound belonging to the class of azabicyclo compounds. Its unique bicyclic structure containing nitrogen atoms makes it a subject of interest in various biological and chemical studies. This article aims to explore the biological activity, pharmacological properties, and potential applications of this compound, supported by relevant case studies and research findings.

  • Molecular Formula : C16H24N2O
  • Molecular Weight : 260.38 g/mol
  • IUPAC Name : this compound
  • Purity : 97% .

This compound is hypothesized to interact with ATP synthase, a critical enzyme in cellular energy production. This interaction may influence metabolic pathways, particularly those involved in ATP generation, thus impacting cellular energy levels and overall metabolism .

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : Similar azabicyclo compounds have shown potential in inhibiting tumor growth in various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated IC50 values indicating significant antiproliferative effects against human breast cancer cell lines .
  • Neuroprotective Effects : Some studies suggest that azabicyclo compounds can provide neuroprotective benefits, potentially useful in treating neurodegenerative diseases .

Case Studies

Several studies have explored the biological activity of related compounds:

  • A study published in the Journal of Medicinal Chemistry highlighted the importance of binding site hydration and flexibility when designing high-affinity inhibitors for similar azabicyclo structures, suggesting that modifications to the nitrogen-containing bicyclic framework can enhance biological activity .
  • Another investigation into the pharmacokinetics of azabicyclo derivatives indicated favorable absorption and distribution characteristics, making them suitable candidates for drug development .

Research Applications

The compound's unique structure allows for diverse applications in research:

  • Organic Synthesis : It serves as a valuable reagent in various organic synthesis reactions due to its ability to undergo oxidation and reduction reactions .
  • Pharmacological Studies : Ongoing research is focused on evaluating its efficacy as a potential therapeutic agent for conditions such as cancer and neurodegenerative disorders.

Comparative Analysis

To understand the relative biological activity of this compound, it is essential to compare it with similar compounds:

Compound NameCAS NumberMolecular WeightBiological Activity
9-Azabicyclo[3.3.1]nonan-3-one81879-64-3231.33 g/molAntitumor activity
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one70243-51-5231.33 g/molNeuroprotective effects

Q & A

Q. Key Considerations :

  • Protect amine groups during cyclization to avoid side reactions.
  • Monitor reaction progress using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Basic: How is the compound’s structure characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving stereochemistry. Use synchrotron radiation (e.g., APS 24ID-C beamline) to collect high-resolution data . Refinement with SHELXL (via SHELX suite) ensures accurate bond lengths and angles .
  • NMR Spectroscopy : Assign proton and carbon signals using 1H^1 \text{H}-1H^1 \text{H} COSY, 13C^13 \text{C}-HMQC, and HMBC to confirm connectivity. For example, the benzyl group’s aromatic protons appear at δ 7.2–7.4 ppm in 1H^1 \text{H}-NMR .
  • Mass Spectrometry : Electrospray ionization (ESI-MS) or high-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 287.2).

Data Cross-Validation : Compare experimental SCXRD bond angles with density functional theory (DFT) calculations to resolve ambiguities .

Advanced: How can researchers resolve contradictions between experimental and computational spectroscopic data?

Methodological Answer:
Discrepancies often arise in stereochemical assignments or dynamic molecular behavior:

  • Crystallographic Validation : Use SCXRD to confirm the absolute configuration, especially for chiral centers. For example, synchrotron data resolved the syn vs. anti configuration in a related 3-(4-chlorobenzyl) analog .
  • Dynamic NMR (DNMR) : Detect conformational exchange broadening in 1H^1 \text{H}-NMR at variable temperatures (e.g., –40°C to 25°C).
  • DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software. Compare computed 13C^13 \text{C}-NMR chemical shifts with experimental data to identify outliers.

Case Study : In azabicyclo[3.3.1]nonane derivatives, chair-boat conformational flexibility can lead to NMR signal splitting. Restrained molecular dynamics (MD) simulations align with crystallographic data to resolve such conflicts .

Advanced: What strategies determine the absolute configuration of chiral centers in this compound?

Methodological Answer:

  • Anomalous Dispersion in SCXRD : Use Cu-Kα radiation or synchrotron sources to exploit resonant scattering effects. The Flack parameter refines enantiomeric purity .
  • Chiral Derivatization : React the compound with a chiral auxiliary (e.g., Mosher’s acid) and analyze 1H^1 \text{H}-NMR diastereomeric splitting patterns.
  • Electronic Circular Dichroism (ECD) : Compare experimental ECD spectra with time-dependent DFT (TDDFT) simulations to assign configurations.

Example : A related 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one derivative’s absolute configuration was confirmed via SCXRD with a Flack parameter of 0.02(2), indicating high enantiopurity .

Advanced: How is the compound’s stability assessed under varying experimental conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., >200°C for solid-state stability).
  • pH-Dependent Stability : Incubate the compound in buffered solutions (pH 1–12) and monitor degradation via HPLC at 254 nm.
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products using LC-MS.

Key Finding : Azabicyclo derivatives with secondary amines show increased hygroscopicity; store under inert gas (N2_2) at –20°C .

Basic: What analytical methods ensure purity for pharmacological studies?

Methodological Answer:

  • HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (0.1% TFA) gradient. Purity ≥95% is required for in vitro assays .
  • Karl Fischer Titration : Quantify water content (<0.5% w/w) to prevent hydrolysis.
  • Elemental Analysis : Validate C, H, N composition (e.g., theoretical C: 74.7%, H: 8.0%, N: 5.8%).

Advanced: How can computational modeling predict the compound’s biological activity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target receptors (e.g., opioid or sigma receptors common in azabicyclo derivatives).
  • Pharmacophore Mapping : Identify critical hydrogen-bond donors (e.g., hydroxyl and aminomethyl groups) using MOE software.
  • ADMET Prediction : Tools like SwissADME estimate permeability (LogP ~2.5) and cytochrome P450 interactions.

Validation : Compare in silico predictions with in vitro assays (e.g., IC50_{50} values in receptor-binding studies) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.